2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
Description
The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide features a 1,2,4-triazole core substituted with a thiophen-2-yl group at position 5, an amino group at position 4, and a sulfanyl-linked acetamide moiety attached to a 4-ethoxyphenyl group. This structure is associated with diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties . Its design leverages the pharmacophoric features of 1,2,4-triazoles, which are known for their metabolic stability and hydrogen-bonding capabilities.
Properties
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S2/c1-2-23-12-7-5-11(6-8-12)18-14(22)10-25-16-20-19-15(21(16)17)13-4-3-9-24-13/h3-9H,2,10,17H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDKBVACGSULHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide represents a novel derivative of the 1,2,4-triazole family, which has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its antiradical properties, antimicrobial effects, and overall pharmacological profile based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be analyzed through its molecular formula and specific functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H14N4OS |
| Molecular Weight | 278.34 g/mol |
| IUPAC Name | This compound |
Antiradical Activity
Research has shown that derivatives of 1,2,4-triazoles exhibit significant antiradical activity. In particular, compounds similar to the target compound have been tested for their ability to scavenge free radicals.
Case Study: Antioxidant Properties
One study evaluated the antiradical activity of various triazole derivatives using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated that certain derivatives exhibited antiradical effects comparable to ascorbic acid at concentrations of , demonstrating an antiradical effect of approximately 88.89% .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications in the triazole ring and substituents significantly influenced the antiradical activity. For instance:
- The introduction of electron-donating groups enhanced the scavenging ability.
- Specific structural modifications led to decreased activity, indicating a delicate balance between structure and function.
Antimicrobial Activity
The biological activity of triazole derivatives extends to antimicrobial properties. A review highlighted the effectiveness of various 1,2,4-triazole compounds against a spectrum of pathogens.
Pharmacological Profile
Triazole derivatives have been reported to exhibit:
- Antifungal Activity: Effective against strains such as Candida and Aspergillus.
- Antibacterial Activity: Notably potent against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) often lower than conventional antibiotics .
Toxicological Studies
Understanding the safety profile is crucial for any new compound. Toxicological assessments have been conducted to evaluate the effects of high doses on mammalian systems.
Heart Tissue Analysis
A study investigated the impact of sodium 2-{[4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-yl]thio}acetate on rat heart tissue. The findings indicated potential toxic effects at elevated concentrations, necessitating further investigation into safe dosage levels for therapeutic applications .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole with appropriate acetamide derivatives. The characterization of synthesized compounds is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm the structural integrity and purity of the compounds produced .
Antiviral Properties
Recent studies have highlighted the antiviral properties of triazole derivatives, including the compound . The mechanism of action often involves the inhibition of viral replication through interference with viral enzymes or host cell pathways. Research indicates that triazole compounds can exhibit effectiveness against viruses such as Hepatitis C Virus (HCV) and Influenza A Virus (IAV) due to their ability to disrupt viral protein synthesis and assembly .
Antitumor Activity
Another significant application is in oncology, where triazole derivatives have been explored for their anti-tumor activities. For instance, compounds similar to 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide have shown promising results as histone deacetylase inhibitors. These inhibitors play a crucial role in regulating gene expression related to cancer cell proliferation and survival. Studies have demonstrated that certain derivatives can inhibit the growth of various cancer cell lines, including colorectal cancer cells (HCT116) .
Antiviral Efficacy
A study focusing on a series of triazole derivatives demonstrated that modifications to the thiophene ring significantly impacted antiviral activity against HCV. The presence of specific substituents enhanced binding affinity to viral proteins, leading to improved efficacy .
Antitumor Activity
In another investigation, a derivative similar to this compound was evaluated for its anti-cancer properties. The results indicated a dose-dependent inhibition of tumor growth in xenograft models, showcasing its potential as a therapeutic agent in cancer treatment .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Triazole Core
Thiophen-2-yl vs. Pyridinyl or Furan-2-yl Groups
- Pyridinyl analogs (e.g., VUAA1 in ): Exhibit ion channel modulation (e.g., Orco receptor activation/antagonism in insects). The pyridine ring introduces basicity, influencing solubility and receptor interactions .
- Furan-2-yl derivatives (): Show anti-exudative activity comparable to diclofenac (8 mg/kg). The furan oxygen may engage in hydrogen bonding but reduces lipophilicity compared to thiophen .
Amino Group at Position 4
The 4-amino group in the target compound is critical for hydrogen-bond donor activity. In contrast, 4-allyl or 4-ethyl substituents () reduce polarity, altering solubility and pharmacokinetics. For example:
- 4-Allyl-5-(pyridin-2-yl) analogs (): Exhibit lower yields (50–83%) and higher melting points (161–184°C) due to steric effects .
- 4-Ethyl-5-(thiophen-2-yl) derivative (): Substitution with a 4-fluorophenyl acetamide group improves antifungal activity but reduces anti-inflammatory potency compared to the target compound .
Acetamide Substituent Modifications
The N-(4-ethoxyphenyl) group in the target compound provides electron-donating effects, enhancing stability and receptor affinity. Comparisons with positional isomers and substituted aryl groups:
- N-(2-ethoxyphenyl) analog (): A positional isomer with reduced anti-inflammatory activity due to steric hindrance from the ortho-ethoxy group .
- N-(3-methylphenyl) derivative (): Shows 1.28× higher anti-inflammatory activity than diclofenac, attributed to the meta-methyl group’s hydrophobic interactions .
- N-(4-nitrophenyl) and N-(4-methoxyphenyl) analogs (): Demonstrated potent reverse transcriptase inhibition (e.g., AM34 with 4-ethoxyphenyl), highlighting the importance of para-substituents in enzyme binding .
Melting Points and Solubility
Anti-Inflammatory and Anti-Exudative Effects
- Target compound : Expected to surpass diclofenac in efficacy based on structural similarity to ’s leader compound (1.28× diclofenac activity) .
- Furan-2-yl derivatives (): 15/21 compounds showed anti-exudative activity at 10 mg/kg, with 8 matching diclofenac .
- Pyridinyl-triazoles (): Leukotriene biosynthesis inhibition (IC₅₀ < 1 μM) due to trifluoromethyl and methoxy groups enhancing enzyme binding .
Antimicrobial and Antifungal Activity
Enzyme Inhibition
- Reverse transcriptase inhibition (): AM34 (4-ethoxyphenyl) showed nanomolar binding affinity, while hydroxyphenyl analogs (AM31, AM33) had higher potency .
- Orco receptor modulation (): Pyridinyl-triazoles like VUAA1 and OLC15 act as insect odorant receptor agonists/antagonists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
